molecular formula C17H32O4Pb B12662770 (Isononanoato-O)(isooctanoato-O)lead CAS No. 94246-84-1

(Isononanoato-O)(isooctanoato-O)lead

Katalognummer: B12662770
CAS-Nummer: 94246-84-1
Molekulargewicht: 507 g/mol
InChI-Schlüssel: UNIFOJQSOVYZIY-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Isononanoato-O)(isooctanoato-O)lead is a chemical compound with the molecular formula C₁₇H₃₂O₄Pb and a molecular weight of 507.63 g/mol . It is a lead-based compound that is often used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Isononanoato-O)(isooctanoato-O)lead typically involves the reaction of lead salts with isononanoic acid and isooctanoic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves the careful addition of lead salts to a mixture of isononanoic acid and isooctanoic acid, followed by purification steps to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(Isononanoato-O)(isooctanoato-O)lead undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and various organic solvents. The reactions are typically carried out at controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include lead oxides, lead metal, and substituted lead compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(Isononanoato-O)(isooctanoato-O)lead has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (Isononanoato-O)(isooctanoato-O)lead involves its interaction with molecular targets in the system. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Isononanoato-O)(isooctanoato-O)lead is unique due to its specific combination of isononanoato and isooctanoato groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other lead compounds may not be as effective .

Eigenschaften

CAS-Nummer

94246-84-1

Molekularformel

C17H32O4Pb

Molekulargewicht

507 g/mol

IUPAC-Name

6-methylheptanoyloxy(7-methyloctanoyloxy)lead

InChI

InChI=1S/C9H18O2.C8H16O2.Pb/c1-8(2)6-4-3-5-7-9(10)11;1-7(2)5-3-4-6-8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI-Schlüssel

UNIFOJQSOVYZIY-UHFFFAOYSA-L

Kanonische SMILES

CC(C)CCCCCC(=O)O[Pb]OC(=O)CCCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.